molecular formula C18H17F3N2O3S B2479456 N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 954713-07-6

N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2479456
CAS No.: 954713-07-6
M. Wt: 398.4
InChI Key: SIANMYOGSCOCPJ-UHFFFAOYSA-N
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Description

N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a complex organic compound that features a pyrrolidine ring, a trifluoromethyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

    Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction.

    Attachment of the Trifluoromethyl Group: The trifluoromethyl group is typically introduced using a reagent such as trifluoromethyl iodide under conditions that facilitate nucleophilic substitution.

    Sulfonamide Formation: The final step involves the formation of the sulfonamide group through the reaction of the intermediate with a sulfonyl chloride derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrrolidine rings.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolidine ring.

    Substitution: The trifluoromethyl and sulfonamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include oxidized derivatives of the phenyl and pyrrolidine rings.

    Reduction: Reduced forms of the pyrrolidine ring, such as alcohols or amines.

    Substitution: Substituted derivatives where the trifluoromethyl or sulfonamide groups are replaced by other functional groups.

Scientific Research Applications

N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide: can be compared to other sulfonamide derivatives and trifluoromethyl-containing compounds.

    Sulfonamide Derivatives: These compounds share the sulfonamide functional group and may have similar biological activities.

    Trifluoromethyl Compounds: Compounds with trifluoromethyl groups often exhibit unique chemical properties, such as increased lipophilicity and metabolic stability.

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which confer specific chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O3S/c19-18(20,21)14-5-4-8-16(10-14)27(25,26)22-11-13-9-17(24)23(12-13)15-6-2-1-3-7-15/h1-8,10,13,22H,9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIANMYOGSCOCPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)CNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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